![molecular formula C18H15NO4S B2380711 (E)-4-ethoxy-N-(4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide CAS No. 463353-04-0](/img/structure/B2380711.png)
(E)-4-ethoxy-N-(4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
4H-3,1-Benzothiazin-4-ones are accessible by various preparative routes mostly starting from anthranilic acid derivatives . These facile synthetic entries allow for the introduction of diverse substituents at positions 2 and 5–8 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Photodynamic Therapy Applications
Sulfonamide derivatives, particularly those related to zinc phthalocyanine complexes, have shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. These compounds have been synthesized and characterized to exhibit excellent photosensitizing properties, including high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II PDT mechanisms. Such properties are crucial for the effective treatment of cancer through light-activated therapy, highlighting their significance in medical research and application (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Compounds featuring the sulfonamide moiety have been evaluated for their antimicrobial properties. For example, arylazopyrazole pyrimidone clubbed heterocyclic compounds containing the sulfonamide group have been synthesized and tested for antimicrobial activity against various bacteria and fungi. These studies contribute to the development of new antimicrobial agents and help address the growing concern over antibiotic resistance (Sarvaiya, Gulati, & Patel, 2019).
Synthetic Applications and Material Science
Research on sulfonamides has also extended into materials science, where their unique properties are exploited in the synthesis of novel materials. Metalated sulfonamides, for example, have been used as intermediates in the synthesis of various heterocyclic compounds and have applications in the preparation of sultams, sultones, and other complex structures. This demonstrates the versatility of sulfonamide derivatives in synthetic organic chemistry and materials science, providing a foundation for the development of new materials and chemical synthesis methodologies (Familoni, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(NE)-4-ethoxy-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-2-23-13-7-9-14(10-8-13)24(21,22)19-17-11-12-18(20)16-6-4-3-5-15(16)17/h3-12H,2H2,1H3/b19-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVQYPFKKQDBIX-HTXNQAPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-ethoxy-N-(4-oxonaphthalen-1(4H)-ylidene)benzenesulfonamide |
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